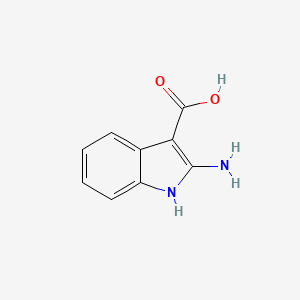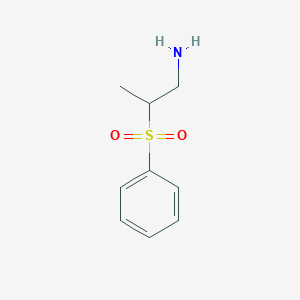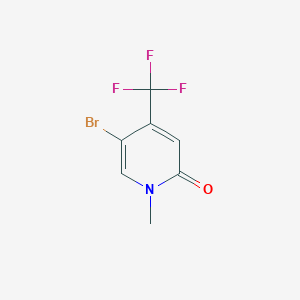
5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a bromine atom, a methyl group, and a trifluoromethyl group attached to a dihydropyridinone ring
Méthodes De Préparation
The synthesis of 5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving brominated and fluorinated compounds.
Mécanisme D'action
The mechanism by which 5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one include other brominated and fluorinated heterocycles. These compounds share similar structural features but may differ in their chemical reactivity and applications. For example:
5-Bromo-1-methyl-4-nitropyrazole: Another brominated heterocycle with different functional groups and reactivity.
5-Bromo-1-methyl-1H-imidazole: A compound with a similar bromine and methyl substitution but different ring structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C7H5BrF3NO |
|---|---|
Poids moléculaire |
256.02 g/mol |
Nom IUPAC |
5-bromo-1-methyl-4-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-3-5(8)4(2-6(12)13)7(9,10)11/h2-3H,1H3 |
Clé InChI |
GJJGNDYAVQMGBA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=CC1=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)
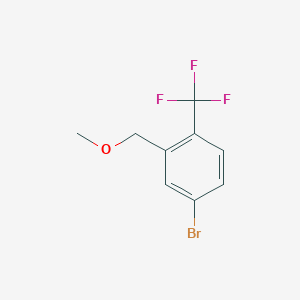
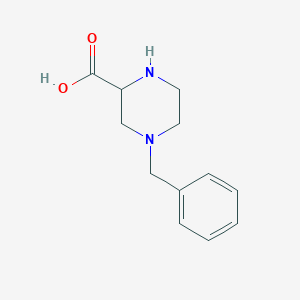
![2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)
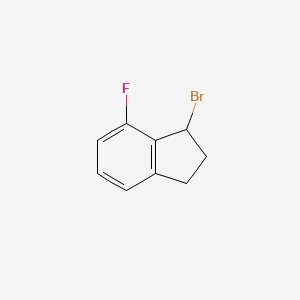

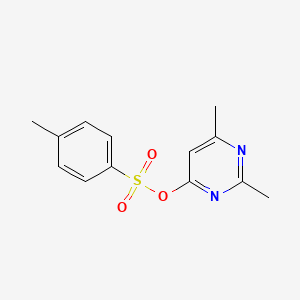
![(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B15315904.png)
